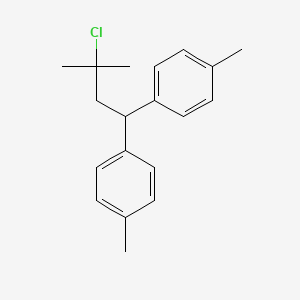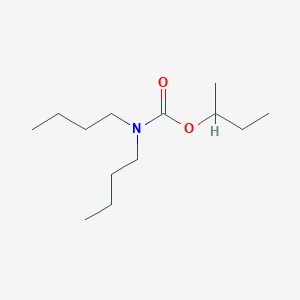![molecular formula C18H23NO2 B14330387 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde CAS No. 105309-55-5](/img/structure/B14330387.png)
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[421]nonane-2-carbaldehyde is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds These compounds are known for their unique structural features and potential biological activities
Méthodes De Préparation
The synthesis of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the desired compound. The reaction typically involves the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials. The optimized reaction conditions include the use of Et3N as a base under microwave irradiation at 125°C for 25 minutes .
Analyse Des Réactions Chimiques
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group can be targeted by nucleophiles. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. In biology and medicine, derivatives of this compound have demonstrated biological activities such as dual orexin receptor antagonism, delta opioid agonism, serotonin reuptake inhibition, dopamine transporter inhibition, antibacterial, and antitumor activities . These properties make it a promising candidate for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes. Similarly, its role as a serotonin reuptake inhibitor involves blocking the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood regulation .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde stands out due to its unique structural features and diverse biological activities. Similar compounds include 9,9-dimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane and 3,9,9-trimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane These compounds share the bicyclic azabicyclo structure but differ in their functional groups and specific biological activities The presence of the benzyl and oxoethyl groups in 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[42
Propriétés
Numéro CAS |
105309-55-5 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
9-benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c20-11-10-15-6-7-16-8-9-18(17(15)13-21)19(16)12-14-4-2-1-3-5-14/h1-5,11,13,15-18H,6-10,12H2 |
Clé InChI |
CZVUZDRQJSMTKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C2CCC1N2CC3=CC=CC=C3)C=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
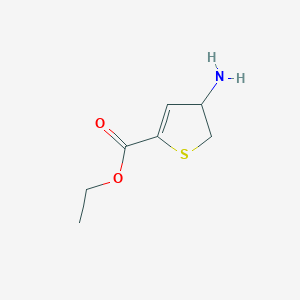
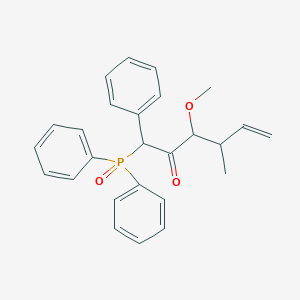
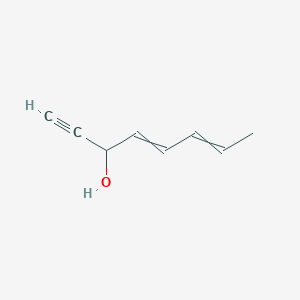
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
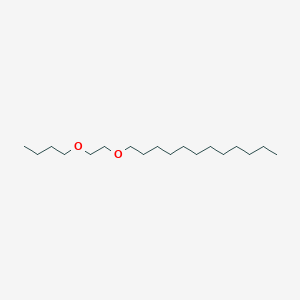
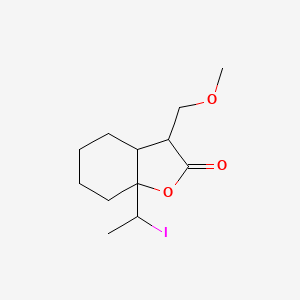
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
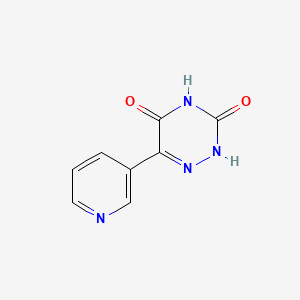

![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
